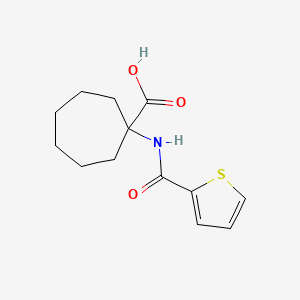

1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid

Description

1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with a carboxylic acid group and a thiophene-2-carboxamido moiety. The thiophene ring, a sulfur-containing heterocycle, contributes to the compound’s electronic properties, while the cycloheptane ring offers conformational flexibility distinct from smaller cycloalkanes like cyclohexane or cyclopentane. This compound is structurally analogous to cycloalkane-based amino acids but differs in the substitution pattern, where the amide group bridges the cycloheptane and thiophene rings.

Properties

Molecular Formula |

C13H17NO3S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

1-(thiophene-2-carbonylamino)cycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C13H17NO3S/c15-11(10-6-5-9-18-10)14-13(12(16)17)7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,14,15)(H,16,17) |

InChI Key |

MSZHAEZTFQBKTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Ring Size and Substituents

- Target Compound: Cycloheptane ring with carboxylic acid and thiophene-2-carboxamido groups. Molecular Formula: C₁₃H₁₅NO₃S (calculated). Key Features: Seven-membered ring reduces ring strain compared to smaller cycloalkanes; the thiophene amide enables π-π interactions and hydrogen bonding .

- 1-(Thiophen-2-yl)cyclohexane-1-carboxylic Acid (): Molecular Formula: C₁₁H₁₂O₂S. Smaller ring size increases conformational rigidity compared to cycloheptane .

- 1-(Aminomethyl)cycloheptane-1-carboxylic Acid (): Molecular Formula: C₉H₁₅NO₂. Key Differences: Aminomethyl substituent instead of thiophene carboxamido. The primary amine group may increase solubility in aqueous media but reduces aromatic interactions .

Physicochemical Properties

Research Findings and Gaps

- Conformational Studies : Cyclohexane derivatives () exhibit chair conformations, whereas cycloheptane likely adopts boat or twist-chair forms, affecting molecular interactions .

- Synthetic Challenges: Limited data exist on the target compound’s synthesis; methods for analogous compounds (e.g., ) may require adaptation for larger ring systems .

Q & A

Basic: What are the key synthetic strategies for preparing 1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives (e.g., acyl chlorides or activated esters) with a cycloheptane-1-carboxylic acid scaffold containing an amine group. Critical steps include:

- Activation of the carboxylic acid : Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester intermediate .

- Amide bond formation : React the activated thiophene-2-carboxylic acid with 1-aminocycloheptane-1-carboxylic acid under inert conditions (e.g., dry DMF, nitrogen atmosphere) .

- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, followed by spectroscopic validation (¹H/¹³C NMR, HRMS) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from differences in stereochemical purity or assay conditions. To address this:

- Chiral separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers and test their individual activities .

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, buffer pH, and incubation times) .

- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) for exact mass verification (e.g., m/z calculated for C₁₄H₁₇NO₃S: 295.09) .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions in the solid state .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep under argon at –20°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond or oxidation of the thiophene ring .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions). Avoid prolonged exposure to acidic/basic conditions, which may cleave the amide bond .

- Waste disposal : Neutralize residues with aqueous sodium bicarbonate before incineration to minimize environmental release of sulfur-containing byproducts .

Advanced: How to design SAR studies to optimize this compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or amine) on the cycloheptane ring to improve aqueous solubility. Measure logP values via shake-flask method .

- Metabolic blocking : Replace labile hydrogens with deuterium or fluorine atoms at positions prone to oxidation (e.g., cycloheptane C-H bonds) .

- Pro-drug strategies : Esterify the carboxylic acid group to enhance membrane permeability, with enzymatic cleavage in target tissues .

Basic: What are the safety hazards associated with synthesizing this compound?

Methodological Answer:

- Thiophene derivatives : May cause skin/eye irritation. Use fume hoods and PPE (gloves, goggles) during synthesis .

- Coupling reagents (e.g., HATU) : Toxic upon inhalation. Conduct reactions in sealed systems with scrubbers .

- Waste management : Collect organic solvents (DMF, dichloromethane) in halogenated waste containers for licensed disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.